molecular formula C7H8BrNO2 B2706656 4-Bromo-2,3-dimethoxypyridine CAS No. 158150-19-7

4-Bromo-2,3-dimethoxypyridine

Cat. No. B2706656
CAS RN: 158150-19-7
M. Wt: 218.05
InChI Key: ANXFZVZPRQFCHO-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethoxypyridine is a chemical compound with the molecular formula C7H8BrN . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of compounds similar to 4-Bromo-2,3-dimethoxypyridine has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3-dimethoxypyridine has been analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,3-dimethoxypyridine include its molecular weight, density, boiling point, and other related properties .

Scientific Research Applications

Synthesis of Complex Compounds

4-Bromo-2,3-dimethoxypyridine is used in the synthesis of complex chemical compounds. For instance, it plays a role in the preparation of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl through a series of reactions involving bromination, electrophilic substitution, and oxidation processes (Chen Yu-yan, 2004).

Development of High-Spin Cationic States

This compound is also crucial in the development of high-spin cationic states in certain molecular structures. The synthesis of dimer and trimer forms of all-para-brominated poly(N-phenyl-m-aniline)s is achieved using 4-Bromo-2,3-dimethoxypyridine derivatives, which are then analyzed for their redox properties (A. Ito et al., 2002).

Nitration of Pyridine N-Oxide Derivatives

In the field of organic chemistry, 4-Bromo-2,3-dimethoxypyridine is involved in the nitration of pyridine N-oxide derivatives. Studies have shown that nitration of derivatives like 3-bromo-5-methoxypyridine-N-oxide results in specific nitro derivatives, demonstrating its importance in chemical reactions (H. J. Hertog et al., 2010).

Bromination Studies

The compound is also pivotal in bromination studies. For example, research on the bromination of 2,4-dihydroxypyridine and its derivatives, including 4-Bromo-2,3-dimethoxypyridine, helps understand the reaction pathways and structural impacts of bromination (C. R. Kolder, H. J. Hertog, 2010).

Synthesis of Novel Heterocycles

It's also used in the facile synthesis of novel heterocycles, where it acts as a starting material or intermediate in various chemical reactions. This is exemplified in the synthesis of N-polyfluoroalkylated heterocycles (A. Kolomeitsev et al., 1996).

Catalysis in Organic Synthesis

4-Bromo-2,3-dimethoxypyridine finds application in catalysis, particularly in the regioselective synthesis of various organic compounds. For instance, its use in the synthesis of medium-sized halolactones and bromooxepanes shows its versatility in organic synthesis (A. Verma et al., 2016).

Study of Ortho-Lithiation

The compound is also significant in the study of ortho-lithiation of halopyridines, demonstrating its role in the development of new chemical synthesis techniques (Yuyin Chen et al., 2004).

Safety and Hazards

Safety data sheets suggest that exposure to 4-Bromo-2,3-dimethoxypyridine should be avoided. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

4-bromo-2,3-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXFZVZPRQFCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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